N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide
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Overview
Description
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound belonging to the class of thiazole derivatives. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and virology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Attachment of the Benzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Formation of the Propanamide Moiety: The final step involves the coupling of the thiazole derivative with 5-methylfuran-2-yl propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the thiazole or furan rings.
Reduction: Reduced forms of the thiazole or furan rings.
Substitution: Substituted thiazole or benzyl derivatives.
Scientific Research Applications
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide has been identified as a potential inhibitor of the Zika virus methyltransferase enzyme This makes it a promising candidate for antiviral drug development
Mechanism of Action
The mechanism of action of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide involves inhibition of the Zika virus methyltransferase enzyme. This enzyme is crucial for the replication of the virus, and its inhibition can prevent the virus from proliferating. The compound likely interacts with the active site of the enzyme, blocking its activity and thereby exerting its antiviral effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)pentanamide
- N-(5-(4-methoxybenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
Uniqueness
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide is unique due to its specific combination of a thiazole ring with a 3-methylbenzyl and a 5-methylfuran-2-yl propanamide moiety. This unique structure contributes to its potential as an antiviral agent, particularly against the Zika virus, which sets it apart from other similar thiazole derivatives.
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13-4-3-5-15(10-13)11-17-12-20-19(24-17)21-18(22)9-8-16-7-6-14(2)23-16/h3-7,10,12H,8-9,11H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCSWZFQFSWVLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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